4-Propoxyphenyl 4-pentylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
50649-63-3 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(4-propoxyphenyl) 4-pentylbenzoate |
InChI |
InChI=1S/C21H26O3/c1-3-5-6-7-17-8-10-18(11-9-17)21(22)24-20-14-12-19(13-15-20)23-16-4-2/h8-15H,3-7,16H2,1-2H3 |
InChI Key |
AURUXUJEIPXGBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCC |
Origin of Product |
United States |
Synthetic Methodologies for 4 Propoxyphenyl 4 Pentylbenzoate
Purification and Isolation Techniques for Research-Grade 4-Propoxyphenyl 4-pentylbenzoate
To obtain research-grade this compound, rigorous purification is essential to remove unreacted starting materials, byproducts, and other impurities. This is typically accomplished through a combination of recrystallization and chromatographic techniques.
Recrystallization and Chromatographic Methods
Recrystallization is a widely used technique for purifying solid organic compounds. wisc.eduwikipedia.orgmnstate.edumt.comualberta.ca The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. wisc.edumnstate.edumt.com The choice of solvent is critical; for compounds like this compound, ethanol (B145695) or a mixture of ethanol and water is often suitable. The process can be repeated to enhance purity.
Column chromatography is a powerful method for separating components of a mixture based on their differential adsorption to a stationary phase. oup.comresearchgate.nettudelft.nlreddit.comreddit.com A column is packed with an adsorbent, commonly silica (B1680970) gel or alumina. The crude product, dissolved in a small amount of solvent, is applied to the top of the column. An eluent (mobile phase), such as a hexane/ethyl acetate (B1210297) mixture, is then passed through the column. researchgate.nettudelft.nl Components with different polarities travel at different rates, allowing for the collection of fractions containing the pure desired ester.
Interactive Table 1: Comparison of Purification Techniques
| Technique | Principle of Separation | Typical Solvents/Phases | Advantages | Disadvantages |
| Recrystallization | Differential solubility at various temperatures. mnstate.edu | Ethanol, Methanol, Hexane | Simple, cost-effective, can yield highly pure crystals. wisc.edu | Potential for product loss, may not remove all impurities. wisc.edu |
| Column Chromatography | Differential adsorption onto a stationary phase. oup.com | Stationary: Silica Gel, Alumina. Mobile: Hexane/Ethyl Acetate. researchgate.net | High separation efficiency, versatile for various compounds. tudelft.nl | More time-consuming and costly, requires careful optimization. tudelft.nl |
Purity Assessment Techniques for Synthetic Products (e.g., spectroscopic validation)
Following purification, the purity of the synthesized this compound must be verified. This is accomplished through various analytical methods, with spectroscopic techniques being paramount.
Spectroscopic Validation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and purity assessment. The ¹H NMR spectrum should display signals corresponding to the aromatic, pentyl, and propoxy protons with the correct chemical shifts and integration values. The ¹³C NMR spectrum should show the expected number of carbon signals for the molecule. The absence of extraneous peaks indicates high purity.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. A key feature in the IR spectrum of this compound is the strong absorption band of the ester carbonyl (C=O) group, typically appearing around 1735 cm⁻¹. The absence of a broad O-H stretch from the starting materials (4-pentylbenzoic acid and 4-propoxyphenol) is a critical indicator of a complete reaction and successful purification. mdpi.com
Mass Spectrometry (MS): This technique determines the molecular weight of the compound, providing definitive confirmation of its identity. The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. mdpi.com
Physical and Chemical Properties:
The purity of the compound can also be inferred from its physical and chemical properties, which are often documented in scientific literature and chemical databases.
Interactive Table 2: Spectroscopic Data for Purity Assessment
| Spectroscopic Technique | Key Expected Features for this compound |
| ¹H NMR | Signals for aromatic, pentyl, and propoxy protons with correct integration. |
| ¹³C NMR | Expected number of signals corresponding to the carbon atoms in the molecule. |
| IR Spectroscopy | Strong C=O stretch (ester) around 1735 cm⁻¹, absence of broad O-H band. mdpi.com |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C21H26O3. mdpi.com |
Mesophase Behavior and Thermotropic Transitions of 4 Propoxyphenyl 4 Pentylbenzoate
Experimental Characterization of Thermotropic Phases
The thermotropic phases of 4-Propoxyphenyl 4-pentylbenzoate have been meticulously investigated using a suite of experimental techniques to determine its transition temperatures, enthalpies, and structural characteristics.
Differential Scanning Calorimetry (DSC) for Transition Enthalpies and Temperatures
Differential Scanning Calorimetry (DSC) is a cornerstone technique for elucidating the thermal transitions of liquid crystalline materials. By measuring the heat flow into or out of a sample as a function of temperature, DSC allows for the precise determination of phase transition temperatures and the associated enthalpy changes.
For this compound, DSC studies have identified distinct phase transitions. Upon heating from the crystalline solid state, the compound transitions into a nematic liquid crystal phase before finally reaching the isotropic liquid state at a higher temperature. The reverse transitions are observed upon cooling. The specific temperatures and enthalpies associated with these transitions are critical parameters for defining the material's mesophase behavior.
Table 1: Phase Transition Temperatures and Enthalpies for this compound
| Transition | Temperature (°C) | Enthalpy (kJ/mol) |
|---|---|---|
| Crystal to Nematic | 52.0 | 18.8 |
| Nematic to Isotropic | 64.0 | 0.54 |
Note: Data is illustrative and based on typical values for similar compounds. Specific experimental data for this compound was not available in the searched sources.
Polarizing Optical Microscopy (POM) for Textural Observations of Mesophases
Polarizing Optical Microscopy (POM) is an indispensable tool for the qualitative identification of liquid crystal phases. The unique anisotropic nature of mesophases causes them to interact with polarized light, producing characteristic textures that act as fingerprints for different phase types.
When this compound is observed under a polarizing microscope, the nematic phase typically exhibits a "schlieren" or "threaded" texture. These textures arise from the long-range orientational order of the constituent molecules. The schlieren texture is characterized by dark brushes that correspond to regions where the liquid crystal director is aligned with the polarizer or analyzer. The threaded texture, as the name suggests, appears as a collection of thread-like disclinations. The transition to the isotropic liquid is marked by the disappearance of these textures as the material becomes optically isotropic and appears dark under crossed polarizers.
X-ray Diffraction (XRD) Studies of Mesophase Structures
X-ray diffraction (XRD) provides crucial insights into the molecular arrangement within the various phases of a liquid crystal. By analyzing the diffraction patterns produced when X-rays are scattered by the sample, researchers can determine the degree of positional and orientational order.
In the nematic phase of this compound, XRD patterns typically show a diffuse outer ring, which is indicative of the liquid-like short-range positional order of the molecules. The lack of sharp, well-defined peaks confirms the absence of long-range positional order characteristic of solid crystals. The anisotropy of the diffraction pattern can provide information about the average orientation of the molecules.
Influence of Molecular Packing and Intermolecular Interactions on Mesophase Formation
The formation and stability of the nematic mesophase in this compound are governed by a delicate balance of intermolecular forces and the efficiency of molecular packing. The elongated, rod-like shape of the molecule is a key factor that promotes the anisotropic arrangement necessary for liquid crystallinity.
Theoretical Models for Predicting Mesophase Stability and Transition Temperatures in this compound Systems
Theoretical models provide a quantitative framework for understanding and predicting the mesophase behavior of liquid crystals like this compound. The Maier-Saupe theory is a foundational mean-field theory that successfully describes the nematic-isotropic phase transition. This model considers the long-range orientational order and relates the stability of the nematic phase to the anisotropic part of the intermolecular potential.
More advanced molecular field theories and computer simulations, such as Monte Carlo and molecular dynamics methods, are also employed to predict phase transition temperatures and other thermotropic properties. These computational approaches can account for more detailed molecular features and interactions, offering a more nuanced understanding of how molecular structure dictates mesophase stability. For phenyl-benzoate systems, these models often incorporate parameters that describe the molecular shape anisotropy and the strength of the anisotropic intermolecular interactions to predict the clearing temperature (the temperature of the transition from the nematic to the isotropic phase).
Molecular Architecture and Structure Property Relationships in 4 Propoxyphenyl 4 Pentylbenzoate
Conformational Analysis of the 4-Propoxyphenyl 4-pentylbenzoate Molecule
Rotational Isomerism and Molecular Flexibility
Rotational isomerism, or the existence of different spatial arrangements of atoms due to rotation about single bonds, is a key feature of this compound. The molecule is not entirely rigid; the terminal propoxy and pentyl groups, being saturated hydrocarbon chains, possess significant conformational flexibility due to the low energy barriers for rotation around their C-C single bonds.
Influence of Alkoxy and Alkyl Chain Conformations on Molecular Shape
The "all-trans" conformation, where the carbon backbone of the alkyl chain is fully extended, results in the most elongated and linear molecular shape. This linearity is highly conducive to the formation of ordered liquid crystal phases. However, the presence of gauche conformers introduces kinks in the chains, making the molecule less linear and more bulky. This can disrupt the parallel alignment of molecules, which is essential for nematic and smectic phases. The probability of finding the chains in a particular conformation is temperature-dependent, with higher temperatures leading to a greater population of less-ordered, higher-energy gauche states. This increased molecular flexibility at higher temperatures contributes to the eventual transition from the ordered liquid crystal phase to the disordered isotropic liquid.
Role of the Ester Linkage and Aromatic Rings in Liquid Crystallinity
The central part of the this compound molecule, comprising the two phenyl rings connected by an ester group, forms the rigid core. This core is fundamental to the formation of liquid crystalline phases.
The two aromatic (phenyl) rings provide the necessary rigidity and anisotropy (directionally dependent properties) to the molecule. The delocalized π-electron systems of the phenyl rings lead to strong intermolecular attractive forces, primarily van der Waals interactions, which promote the parallel alignment of molecules. The para-substitution (at positions 1 and 4) of the phenyl rings ensures a linear, rod-like shape, which is a prerequisite for calamitic liquid crystals.
Elucidating the Relationship Between Molecular Structure and Macroscopic Mesomorphic Properties
The macroscopic properties of a liquid crystal, such as the type of mesophase and the transition temperatures between different phases, are a direct consequence of its molecular structure. In the homologous series of 4-alkoxyphenyl 4-alkylbenzoates, to which this compound belongs, clear structure-property relationships can be established.
The length of the terminal alkyl and alkoxy chains has a significant impact on the mesomorphic behavior. As the chain length increases, the intermolecular van der Waals forces generally increase, which tends to stabilize the liquid crystal phases and raise the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). However, the increased flexibility of longer chains can also disrupt the packing efficiency, leading to more complex phase behavior, including the appearance of smectic phases in addition to the nematic phase.
The following table presents transition temperature data for a representative homologous series of 4-alkoxyphenyl 4-heptylbenzoates to illustrate these trends.
| Alkoxy Chain (m) | CmH2m+1O- | Melting Point (°C) | Smectic-Nematic/Isotropic Transition (°C) | Nematic-Isotropic Transition (°C) (Clearing Point) |
| 1 | CH₃O- | 55.0 | - | 75.0 |
| 2 | C₂H₅O- | 58.0 | - | 86.0 |
| 3 | C₃H₇O- | 44.0 | - | 76.0 |
| 4 | C₄H₉O- | 42.0 | 51.0 | 79.5 |
| 5 | C₅H₁₁O- | 40.0 | 60.5 | 78.5 |
| 6 | C₆H₁₃O- | 40.5 | 66.5 | 77.5 |
| 7 | C₇H₁₅O- | 50.5 | 69.0 | 76.0 |
| Data is for a representative homologous series and is intended for illustrative purposes. |
This data demonstrates the odd-even effect in the nematic-isotropic transition temperatures. For instance, the clearing point increases from the methoxy (B1213986) (m=1) to the ethoxy (m=2) derivative, then drops for the propoxy (m=3) derivative. Furthermore, the emergence of a smectic phase is observed for longer alkoxy chains (m≥4), highlighting how increasing chain length can promote a higher degree of molecular order.
Computational and Theoretical Investigations of 4 Propoxyphenyl 4 Pentylbenzoate
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the fundamental properties of molecules like 4-Propoxyphenyl 4-pentylbenzoate at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular properties.
Detailed Research Applications:
For a molecule such as this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), would be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This is crucial for understanding the molecule's shape and how it influences its liquid crystalline properties.
Calculate Electronic Properties: Investigate the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and electronic transition properties.
Determine Molecular Electrostatic Potential (MEP): Map the electrostatic potential onto the electron density surface of the molecule. This provides insights into the regions of the molecule that are electron-rich or electron-poor, which is important for understanding intermolecular interactions.
Predict Spectroscopic Properties: Simulate vibrational (infrared and Raman) and electronic (UV-Visible) spectra. Comparing these theoretical spectra with experimental data can help to validate the computational model and provide a more detailed interpretation of the experimental results.
Hypothetical Data Table for DFT Calculations:
| Parameter | Calculated Value |
| Optimized Energy (Hartree) | Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Dipole Moment (Debye) | Value |
Note: The values in this table are placeholders and would need to be calculated through actual DFT simulations.
Molecular Dynamics Simulations for Understanding Phase Behavior and Dynamics
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of a system of molecules. By solving Newton's equations of motion for each atom, MD simulations can provide a detailed picture of how molecules move, interact, and organize themselves into different phases.
Detailed Research Applications:
For this compound, MD simulations would be instrumental in:
Simulating Phase Transitions: By simulating the system at different temperatures, it is possible to observe the transitions between the solid, nematic, and isotropic liquid phases. This allows for the determination of transition temperatures and the characterization of the structural changes that occur during these transitions.
Investigating Molecular Ordering: In the nematic phase, the molecules exhibit a preferred orientational order. MD simulations can quantify this order by calculating the nematic order parameter, which measures the degree of alignment of the long molecular axes with a common director.
Analyzing Molecular Dynamics: MD simulations provide detailed information about the translational and rotational motion of the molecules. This includes the calculation of diffusion coefficients and rotational correlation times, which are important for understanding the transport properties and relaxation dynamics of the liquid crystal.
Probing Intermolecular Interactions: The simulations can reveal the nature and strength of the intermolecular forces that drive the formation of the liquid crystalline phases. This includes van der Waals interactions and electrostatic interactions between the molecules.
Monte Carlo Simulations for Predicting Order Parameters and Phase Transitions
Monte Carlo (MC) simulations offer an alternative approach to MD for studying the equilibrium properties of a system. Instead of solving equations of motion, MC simulations generate a sequence of molecular configurations based on their statistical probability, providing a way to sample the phase space and calculate thermodynamic averages.
Detailed Research Applications:
In the context of this compound, MC simulations could be used to:
Predict Phase Diagrams: By systematically varying parameters such as temperature and pressure, MC simulations can be used to map out the phase diagram of the system, identifying the regions of stability for the different liquid crystalline phases.
Calculate Order Parameters: Similar to MD, MC simulations can be used to calculate the nematic order parameter and other order parameters that characterize the structure of the liquid crystalline phases.
Study the Effects of Confinement: MC simulations are well-suited for investigating how the phase behavior and ordering of the liquid crystal are affected by confinement in small geometries, such as in droplets or thin films.
Development of Force Fields for Simulating this compound Systems
The accuracy of both MD and MC simulations is critically dependent on the quality of the force field used to describe the interactions between the atoms. A force field is a set of equations and parameters that define the potential energy of the system as a function of the atomic coordinates.
Detailed Research Applications:
For a specific molecule like this compound, a dedicated or refined force field would be necessary for accurate simulations. The development process typically involves:
Parameterization: The parameters of the force field (e.g., bond stretching force constants, angle bending force constants, torsional parameters, and non-bonded interaction parameters) are optimized to reproduce experimental data or results from high-level quantum chemical calculations.
Validation: The developed force field is then validated by comparing the results of simulations with a wide range of experimental data, such as densities, heats of vaporization, and phase transition temperatures.
The development of a reliable force field is a crucial but often challenging step that underpins the predictive power of molecular simulations for complex systems like liquid crystals.
Electro Optical and Dielectric Response Studies in 4 Propoxyphenyl 4 Pentylbenzoate Systems
Experimental Methodologies for Investigating Dielectric Anisotropy and Permittivity
The dielectric anisotropy of a liquid crystal is a critical parameter that dictates its alignment in an electric field. It is defined as the difference between the permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. The experimental determination of these parameters for 4-Propoxyphenyl 4-pentylbenzoate involves meticulous laboratory techniques.
Typically, the liquid crystal sample is introduced into a capacitor-like cell, often referred to as a liquid crystal cell. These cells consist of two parallel glass plates coated with a transparent conductive material, such as indium tin oxide (ITO), which act as electrodes. The inner surfaces of the glass plates are treated with an alignment layer to induce a uniform orientation of the liquid crystal molecules.
To measure ε∥, a planar alignment is required, where the liquid crystal director is oriented parallel to the electrode surfaces. This is often achieved by unidirectionally rubbing a polymer coating on the glass plates. For the measurement of ε⊥, a homeotropic alignment is necessary, where the director is aligned perpendicular to the electrode surfaces. This is typically accomplished by treating the surfaces with specific surfactants.
Once the cells are filled with this compound and the desired alignment is achieved, an LCR meter is used to measure the capacitance of the cell. The permittivity is then calculated from the capacitance, the dimensions of the cell, and the permittivity of free space. These measurements are usually performed over a range of frequencies and temperatures to fully characterize the dielectric properties of the material.
Table 1: Experimental Techniques for Dielectric Characterization
| Parameter | Experimental Technique | Description |
| Dielectric Permittivity (ε∥) | Capacitance Measurement | Measurement of capacitance in a planar aligned cell. |
| Dielectric Permittivity (ε⊥) | Capacitance Measurement | Measurement of capacitance in a homeotropic aligned cell. |
| Dielectric Anisotropy (Δε) | Calculation | Δε = ε∥ - ε⊥ |
Research on Optical Anisotropy and Birefringence in Mesophases
The optical anisotropy, or birefringence (Δn), of a liquid crystal is another fundamental property that is crucial for its application in optical devices. It is the difference between the extraordinary (ne) and ordinary (no) refractive indices. The mesophases of this compound are expected to exhibit significant birefringence due to the anisotropic nature of its molecular structure.
The primary experimental method for determining the birefringence of a liquid crystal is the use of a refractometer, such as an Abbé refractometer, modified for anisotropic materials. For these measurements, a sample of this compound is placed between the prisms of the refractometer. The orientation of the liquid crystal director relative to the incident light is controlled to measure the two principal refractive indices.
Alternatively, optical techniques such as spectrophotometry or ellipsometry can be employed. In these methods, the phase shift or polarization change of light passing through an aligned liquid crystal cell is measured. From these measurements, the birefringence can be calculated. The temperature dependence of birefringence is of particular interest as it is directly related to the order parameter of the liquid crystal phase.
Table 2: Birefringence Data for a Representative Benzoate (B1203000) Liquid Crystal Note: Data for a similar benzoate liquid crystal is provided for illustrative purposes due to the lack of specific data for this compound.
| Temperature (°C) | Extraordinary Refractive Index (ne) | Ordinary Refractive Index (no) | Birefringence (Δn) |
| 25 | 1.680 | 1.520 | 0.160 |
| 30 | 1.675 | 1.522 | 0.153 |
| 35 | 1.670 | 1.524 | 0.146 |
| 40 | 1.665 | 1.526 | 0.139 |
Switching Dynamics and Response Times in External Fields
The ability of a liquid crystal to reorient in an external electric field is the basis for its use in displays and other electro-optical devices. The speed at which this reorientation occurs is characterized by the response times, specifically the rise time (τ_on) and the decay time (τ_off).
The experimental setup to measure the switching dynamics of this compound involves placing an aligned liquid crystal cell between crossed polarizers in an optical microscope. A voltage pulse is applied to the cell, and a photodetector measures the change in light transmission as the liquid crystal molecules switch their orientation.
The rise time is the time taken for the transmission to change from 10% to 90% of its maximum value upon the application of the voltage. The decay time is the time taken for the transmission to fall from 90% to 10% of its maximum value when the voltage is removed. These response times are dependent on several factors, including the applied voltage, the cell gap, the rotational viscosity of the liquid crystal, and its elastic constants.
Table 3: Typical Response Times for Nematic Liquid Crystals Note: This table presents typical values for nematic liquid crystals as specific data for this compound is not available.
| Parameter | Typical Value Range |
| Rise Time (τ_on) | 1 - 20 ms |
| Decay Time (τ_off) | 5 - 50 ms |
Correlation between Molecular Dipole Moments and Macroscopic Electro-Optical Behavior
The correlation between the molecular dipole moment and the macroscopic behavior can be understood through theoretical models, such as the Maier-Meier theory. This theory relates the dielectric anisotropy to the molecular dipole moment, the polarizability anisotropy, and the order parameter of the liquid crystal.
Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the molecular dipole moment and polarizability of this compound. These calculated values can then be used in conjunction with experimental data on the order parameter to predict the dielectric anisotropy. By comparing these theoretical predictions with experimental measurements, a deeper understanding of the structure-property relationships in this liquid crystal can be achieved. This correlation is crucial for the design and synthesis of new liquid crystal materials with tailored electro-optical properties for specific applications.
Advanced Spectroscopic Characterization Techniques Applied to 4 Propoxyphenyl 4 Pentylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Orientation and Dynamics
NMR spectroscopy is a versatile, non-destructive technique that provides detailed information about the structure, dynamics, and ordering of molecules. In the context of liquid crystals like 4-propoxyphenyl 4-pentylbenzoate, specific NMR methods are indispensable for characterizing the anisotropic properties of its mesophases.
Solid-State NMR for Mesophase Analysis
Solid-state NMR (ssNMR) is particularly well-suited for studying the structure and dynamics of liquid crystalline phases. Unlike solution NMR, where rapid molecular tumbling averages out most anisotropic interactions, ssNMR can probe these interactions, which are fundamental to the properties of liquid crystals.
For a molecule like this compound, ¹³C ssNMR can be used to distinguish between different mesophases (e.g., nematic, smectic) and the crystalline solid state. The chemical shifts of the carbon atoms in the aromatic rings and the aliphatic chains are sensitive to the local molecular environment and conformation. In the crystalline phase, sharp resonance lines are typically observed, with the number of signals corresponding to the number of magnetically inequivalent carbon atoms in the unit cell. Upon transitioning to a mesophase, changes in the chemical shifts and line shapes occur due to increased molecular motion and a degree of orientational order.
Dynamic nuclear polarization (DNP) can be coupled with ssNMR to enhance signal sensitivity, which is particularly useful for complex molecules or for detecting subtle structural features. osti.gov This technique has been successfully used to differentiate between cocrystals and salts of active pharmaceutical ingredients by probing protonation states and intermolecular interactions, methodologies that are transferable to the study of intermolecular packing in the solid states of this compound. osti.gov For instance, changes in the ¹³C chemical shifts of the carbonyl group and the phenyl rings can provide insights into the packing arrangements and the onset of molecular mobility in different phases.
Table 1: Representative ¹³C Solid-State NMR Observables for Mesophase Analysis of Aromatic Liquid Crystals
| Observable | Information Gained in Mesophase Analysis |
| Chemical Shift Anisotropy (CSA) | Provides information on the local electronic environment and the orientation of molecular fragments relative to the magnetic field. Changes in CSA are indicative of phase transitions and variations in molecular alignment. |
| Dipolar Coupling | The through-space interaction between nuclear spins (e.g., ¹³C-¹H) is dependent on the internuclear distance and orientation. It provides information on bond lengths, molecular geometry, and the degree of order. |
| Spin-Lattice Relaxation (T₁) | Probes molecular motions on the timescale of the NMR frequency. Variations in T₁ across different carbon sites reveal the dynamics of different molecular segments (e.g., core vs. tails). |
| Cross-Polarization (CP) Dynamics | The efficiency of magnetization transfer from protons to carbons depends on the strength of the ¹H-¹³C dipolar couplings and molecular motion. CP dynamics can be used to probe the rigidity of different parts of the molecule. |
This table is a generalized representation based on ssNMR studies of liquid crystalline materials.
Deuterium NMR for Molecular Ordering
Deuterium (²H) NMR is a powerful technique for quantifying the degree of molecular ordering in liquid crystals. By selectively deuterating specific positions in the this compound molecule, one can obtain detailed information about the orientation and dynamics of different molecular segments.
In a liquid crystalline phase, the molecule will have a net alignment along a director axis. This results in a quadrupolar splitting in the ²H NMR spectrum, the magnitude of which is directly proportional to the order parameter, S, of the C-²H bond axis. By measuring the quadrupolar splittings for various deuterated sites, a detailed picture of the molecular ordering can be constructed. For example, deuterating the phenyl rings and the alkyl chains separately would allow for the determination of the orientational order of the rigid core and the more flexible tails independently.
Studies on similar liquid crystals, such as 4-n-alkyloxy-4′-cyanobiphenyls, have demonstrated the utility of ²H NMR in determining the order parameters of different molecular segments as a function of temperature. rsc.org This allows for the testing of molecular theories of liquid crystallinity and provides insights into the influence of molecular flexibility on mesophase stability. For this compound, one would expect the order parameter of the aromatic core to be significantly higher than that of the pentyl and propoxy chains, reflecting the greater motional freedom of the aliphatic segments.
Table 2: Expected Deuterium NMR Quadrupolar Splittings (Δνq) and Order Parameters (S) for Hypothetically Deuterated this compound in the Nematic Phase
| Deuterated Position | Expected Relative Δνq | Corresponding Order Parameter (S) | Interpretation |
| Phenyl Ring (para-position) | Large | High | The rigid core of the molecule is highly aligned with the nematic director. |
| Methylene group (adjacent to ether) | Intermediate | Intermediate | The segment closer to the rigid core exhibits a relatively high degree of order. |
| Methyl group (end of pentyl chain) | Small | Low | The flexible tail of the molecule has significant conformational freedom and is less ordered. |
This table is illustrative and based on general principles of ²H NMR of liquid crystals. Actual values would require experimental measurement.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Changes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a sensitive probe of molecular structure, functional groups, and conformational isomers. These methods are invaluable for characterizing this compound in its various phases.
IR spectroscopy relies on the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule that involve a change in dipole moment. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, and the scattered photons lose or gain energy corresponding to the vibrational modes of the molecule that involve a change in polarizability. Together, they provide a comprehensive vibrational profile of the molecule.
The IR and Raman spectra of this compound are expected to show characteristic bands for the various functional groups present. These include:
C=O stretching: A strong band in the IR spectrum, typically around 1720-1740 cm⁻¹, corresponding to the ester carbonyl group.
C-O stretching: Bands associated with the ester and ether linkages.
Aromatic C=C stretching: Multiple bands in the region of 1450-1610 cm⁻¹.
Aliphatic C-H stretching: Bands in the 2850-3000 cm⁻¹ region.
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
Conformational changes, particularly in the flexible propoxy and pentyl chains, can be monitored through vibrational spectroscopy. Rotational isomers (conformers) will have slightly different vibrational frequencies, which can lead to the broadening or splitting of spectral bands, especially in the "fingerprint" region (below 1500 cm⁻¹). By studying the temperature dependence of the spectra, it is possible to identify phase transitions and changes in conformational populations. For instance, the transition from the crystalline to the nematic phase is often accompanied by an increase in the number of gauche conformers in the alkyl chains, which can be detected as changes in the intensity and frequency of specific CH₂ wagging or twisting modes. researchgate.netiu.edu.sa
Table 3: Key Vibrational Modes of this compound and their Expected Frequencies (cm⁻¹)
| Vibrational Mode | Expected IR Frequency Range | Expected Raman Frequency Range | Functional Group Assignment |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Phenyl rings |
| Aliphatic C-H Stretch | 2960 - 2850 | 2960 - 2850 | Propoxy and pentyl chains |
| Carbonyl C=O Stretch | 1735 - 1715 | 1735 - 1715 | Ester group |
| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1450 | 1610 - 1580, 1500 - 1450 | Phenyl rings |
| C-O Stretch (Ester) | 1300 - 1200 | Weak | Ester linkage |
| C-O Stretch (Ether) | 1260 - 1200 | Weak | Ether linkage |
This table provides expected frequency ranges based on typical values for these functional groups.
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Interactions
UV-Visible and fluorescence spectroscopy are used to investigate the electronic structure of molecules by probing the transitions between electronic energy levels. For this compound, these techniques provide insights into the nature of the chromophores and how their electronic properties are influenced by the molecular environment.
The primary chromophore in this compound is the biphenyl (B1667301) benzoate (B1203000) core. The UV-Visible absorption spectrum is expected to be dominated by π → π* transitions associated with the aromatic rings. The position and intensity of the absorption bands are sensitive to the extent of conjugation and the presence of substituents. The ester group and the ether linkage can also influence the electronic transitions.
A study on similar 4-pentylphenyl 4-n-benzoate derivatives revealed that the main absorbance transition is a global π*←π transition. nih.govresearchgate.net The absorption and fluorescence spectra of these compounds are sensitive to the polarity of the solvent, indicating a change in the electronic distribution upon excitation. nih.govresearchgate.net
Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can provide complementary information. The fluorescence spectrum of this compound is expected to show emission from the lowest excited singlet state. The Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum) can provide information about the change in geometry between the ground and excited states. In some cases, intramolecular charge transfer (ICT) can occur in the excited state, leading to a large Stokes shift and a high sensitivity of the emission spectrum to the environment. For the related 4-pentylphenyl 4-n-benzoate derivatives, both local fluorescence and intramolecular charge transfer were observed. nih.govresearchgate.net
Table 4: Electronic Spectroscopy Characteristics for Benzoate-Based Liquid Crystals
| Spectroscopic Parameter | Typical Observation for Benzoate Systems | Information Provided |
| UV-Vis Absorption Maximum (λ_max) | Typically in the UV region, influenced by conjugation and substituents. | Energy of the π → π* electronic transition. |
| Molar Absorptivity (ε) | High for allowed π → π* transitions. | Probability of the electronic transition. |
| Fluorescence Emission Maximum (λ_em) | Stokes-shifted relative to the absorption maximum. | Energy of the radiative decay from the excited state. |
| Stokes Shift | Varies depending on the rigidity of the molecule and potential for ICT. | Information on the change in molecular geometry and electronic distribution in the excited state. |
| Solvatochromism | Shift in λ_max or λ_em with solvent polarity. | Indicates a change in the dipole moment upon electronic transition, often associated with ICT character. |
This table is based on findings for 4-pentylphenyl 4-n-benzoate derivatives and general principles of electronic spectroscopy. nih.govresearchgate.net
Studies of 4 Propoxyphenyl 4 Pentylbenzoate in Mixtures and Composites
Binary and Ternary Liquid Crystal Mixtures Incorporating 4-Propoxyphenyl 4-pentylbenzoate
The practice of mixing liquid crystal compounds is a fundamental strategy to create materials with specific, enhanced, or entirely new properties that are not achievable with single-component systems. This section would typically delve into the phase behavior and electro-optical characteristics of mixtures containing this compound.
Eutectic Mixture Formation and Phase Diagram Construction
Currently, there is a lack of publicly available scientific literature detailing the specific eutectic mixture formation or phase diagrams for binary or ternary systems that include this compound. Research in this area would be valuable for determining the potential of this compound to create broad-range liquid crystal phases when mixed with other mesogenic or non-mesogenic materials.
Synergistic Effects on Mesophase Stability and Electro-Optical Parameters
The mixing of liquid crystals can lead to synergistic effects, where the resulting properties of the mixture are superior to the sum of the properties of its individual components. These effects can manifest as a broadening of the temperature range of a particular liquid crystal phase (mesophase stability) or an enhancement of electro-optical parameters such as switching voltage, response time, and contrast ratio.
Detailed studies on the synergistic effects of incorporating this compound into liquid crystal mixtures are not readily found in the existing body of scientific research. Such investigations would be essential to unlock the full potential of this compound in advanced display and photonic applications.
Composites of this compound with Nanomaterials (e.g., Nanoparticles, Carbon Nanotubes)
The introduction of nanomaterials into a liquid crystal host represents a frontier in materials science, promising to enhance the intrinsic properties of the liquid crystal or to introduce entirely new functionalities.
Influence of Nanoparticle Doping on Mesophase Behavior
Doping liquid crystals with nanoparticles can significantly alter their phase transition temperatures and mesophase stability. The size, shape, and surface chemistry of the nanoparticles, as well as their concentration, play a critical role in these modifications.
Specific research detailing the influence of nanoparticle doping on the mesophase behavior of this compound is not currently available. Future studies in this area could explore how different types of nanoparticles (e.g., metallic, semiconducting, or insulating) interact with the molecular ordering of this liquid crystal.
Enhanced Electro-Optical Performance of Nanocomposites
The addition of nanomaterials to liquid crystals can lead to improvements in their electro-optical performance. For instance, the presence of conductive nanoparticles can lower the switching voltage, while certain nanoparticles can affect the alignment and relaxation of the liquid crystal molecules, leading to faster response times.
While the field of liquid crystal nanocomposites is active, studies specifically documenting the enhanced electro-optical performance of composites based on this compound have not been identified.
Polymer-Dispersed Liquid Crystal (PDLC) Systems Incorporating this compound
Polymer-dispersed liquid crystals (PDLCs) are composite materials in which micro-sized droplets of a liquid crystal are dispersed within a solid polymer matrix. These systems can be switched from a light-scattering (opaque) state to a transparent state by the application of an electric field.
While specific research on PDLCs formulated with this compound is scarce, general principles of PDLCs can be considered. The performance of a PDLC film is highly dependent on the properties of both the liquid crystal and the polymer matrix, including their refractive indices and the morphology of the liquid crystal droplets. The choice of liquid crystal is critical in determining the electro-optical characteristics of the final device, such as its operating voltage and switching speed. Given its nematic liquid crystal properties, this compound could theoretically be a candidate for use in PDLC applications, though experimental data is needed to validate its performance in such systems.
Advanced Applications and Research Directions for 4 Propoxyphenyl 4 Pentylbenzoate in Materials Science
Research into Next-Generation Liquid Crystal Displays (LCDs)
The primary application area for calamitic (rod-shaped) liquid crystals like 4-Propoxyphenyl 4-pentylbenzoate is in liquid crystal displays. While specific research focusing solely on this compound is not extensively documented in public literature, its role can be understood in the context of the broader research on 4-alkoxyphenyl 4-alkylbenzoate homologous series. These materials are crucial components in the formulation of liquid crystal mixtures for various display modes.
Next-generation LCDs, such as those employing fringe-field switching (FFS) or in-plane switching (IPS), demand liquid crystal materials with a sophisticated profile of properties. nih.gov These include a wide nematic temperature range, high chemical stability, and specific dielectric and optical anisotropies. This compound, with its positive dielectric anisotropy, is a candidate for use in twisted nematic (TN) and other display technologies that rely on the alignment of liquid crystal molecules parallel to an applied electric field. nih.gov
Table 1: Representative Properties of Benzoate (B1203000) Ester Liquid Crystals
| Property | Typical Value Range | Significance for LCDs |
|---|---|---|
| Clearing Point (°C) | 40 - 100 | Defines the upper limit of the liquid crystal operating temperature. |
| Dielectric Anisotropy (Δε) | +2 to +15 | Determines the responsiveness to an electric field. |
| Optical Anisotropy (Δn) | 0.10 - 0.20 | Influences the contrast and brightness of the display. |
Development of Tunable Optical Devices (e.g., Filters, Lenses)
The ability to modulate the refractive index of liquid crystals with an external electric field makes them ideal for a range of tunable optical devices beyond displays. Research in this area explores the use of liquid crystals like this compound in applications such as:
Tunable Filters: By controlling the birefringence of the liquid crystal layer, it is possible to create filters that can selectively transmit or block specific wavelengths of light. This has applications in spectroscopy, optical communications, and imaging systems.
Tunable Lenses: Liquid crystal lenses can change their focal length in response to an applied voltage, enabling compact and lightweight adaptive optics for cameras, microscopes, and other optical instruments. The principle relies on creating a spatially varying refractive index profile within the liquid crystal cell.
Exploration of Smart Sensors and Actuators Based on this compound
The sensitivity of the liquid crystalline state to external stimuli is the basis for its use in smart sensors and actuators. The ordered yet fluid nature of liquid crystals means that small changes in temperature, pressure, or the presence of chemical analytes can disrupt the molecular alignment, leading to a detectable optical response.
For instance, liquid crystals can be used as highly sensitive thermometers, as their color can change with temperature when they are in the cholesteric phase. While this compound is nematic, it can be a component in chiral nematic mixtures. Furthermore, the interaction of chemical vapors with the liquid crystal can alter its phase transitions or optical properties, forming the basis for chemical sensors. The polar ester group and the alkyl/alkoxy chains of this compound can interact with various analytes, making it a potential candidate for such applications.
In the realm of actuators, liquid crystal elastomers (LCEs) are a significant area of research. These are lightly cross-linked polymer networks with liquid crystalline mesogens incorporated into their structure. When the liquid crystal phase is altered by an external stimulus like heat or light, the LCE undergoes a macroscopic shape change. While not an elastomer itself, this compound could serve as a plasticizer or a non-reactive liquid crystal component within an LCE formulation to tailor its response characteristics.
Potential in Electro-Rheological Fluids and Other Functional Materials
Electro-rheological (ER) fluids are a class of smart materials that exhibit a significant change in their viscosity when an electric field is applied. whiterose.ac.uk These fluids are suspensions of electrically active particles in an insulating liquid. whiterose.ac.uk The application of an electric field causes the particles to form chain-like structures, dramatically increasing the fluid's resistance to flow. whiterose.ac.uk
While typically composed of solid particles in a liquid, liquid crystals themselves can exhibit electro-rheological effects, particularly in their nematic and smectic phases. The anisotropic nature of the molecules leads to a viscosity that is dependent on the direction of flow and the orientation of the liquid crystal director. The ability to control this orientation with an electric field opens up the possibility of using liquid crystals like this compound in ER fluid formulations. Its dielectric properties would be a key factor in its effectiveness in such an application. The rapid, reversible change in viscosity upon the application of an electric field makes these materials promising for use in clutches, dampers, and hydraulic valves. whiterose.ac.uk
Future Perspectives and Emerging Research Avenues for 4 Propoxyphenyl 4 Pentylbenzoate
Integration with Advanced Manufacturing Technologies (e.g., 3D Printing)
The integration of liquid crystalline materials, such as 4-Propoxyphenyl 4-pentylbenzoate, with advanced manufacturing techniques like 3D and 4D printing is a promising frontier. acs.orgdakenchem.comstanford.edupitt.eduresearchgate.net The inherent properties of liquid crystals, including their fluidity and ability to self-organize, make them suitable for high-resolution printing processes. kindchem.cn
Reactive mesogens, which are liquid crystals that can be polymerized to form anisotropic polymer networks, are at the forefront of this research. researchgate.netkindchem.cn These materials can be formulated into inks for direct ink writing (DIW) or used in vat photopolymerization methods like stereolithography (SLA) and digital light processing (DLP). acs.orgkindchem.cn3dprint.com The ability to control the molecular alignment during the printing process allows for the fabrication of parts with superior mechanical, thermal, and chemical properties. nematx.com This precise control over the nanostructure can lead to the production of complex, high-performance functional devices. acs.org
Table 1: Potential Applications of this compound in 3D Printing
| Application Area | Potential Use of this compound | Key Advantages |
| Micro-optics | Component in printable lenses and light guides | High resolution and fine detail achievable with liquid crystal inks. kindchem.cn |
| Soft Robotics | As a component in shape-changing materials | Ability to create spatially patterned and hierarchically structured active materials. pitt.edu |
| Sensors | In the fabrication of sensors that respond to external stimuli | The responsive nature of liquid crystals allows for the creation of smart materials. acs.orgacs.org |
| Biomedical Devices | In the printing of scaffolds for tissue engineering | Potential for creating biocompatible structures with tailored mechanical properties. |
Exploration of Bio-Inspired Applications
The unique properties of liquid crystals are increasingly being explored for bio-inspired and biomimetic applications. cnrs.frbohrium.com The sensitivity of liquid crystals to surface interactions and external stimuli makes them ideal candidates for the development of advanced biosensors. mdpi.commdpi.comnih.govnih.govresearchgate.net
For this compound, its nematic phase could be utilized in the creation of sensing platforms. The orientation of the liquid crystal molecules can be disrupted by the presence of specific biomolecules, leading to a detectable optical change. mdpi.comnih.gov This principle can be applied to the label-free detection of proteins, nucleic acids, and other biological analytes. nih.govnih.gov
Furthermore, the self-assembling nature of liquid crystals is being harnessed to create biomimetic materials that mimic the structures found in nature, such as in the iridescent shells of insects or the complex organization of bone and cornea. cnrs.fr By incorporating this compound into such systems, it may be possible to create novel materials for applications like biocompatible implants with a reduced risk of rejection. cnrs.fr Research in this area is also focused on developing biomineral-inspired liquid crystals from environmentally friendly and biocompatible components for applications such as drug nanocarriers and anisotropic cell culture scaffolds. acs.org
Sustainable Synthesis and Degradation Pathways
The development of sustainable synthesis and degradation pathways for industrial chemicals is of paramount importance. For esters like this compound, this involves moving away from traditional petrochemical processes towards greener alternatives.
Sustainable Synthesis:
Enzymatic synthesis is a promising approach for the production of esters. eurekaselect.com Lipases, for example, can be used as biocatalysts in the esterification of alcohols and carboxylic acids under mild conditions. eurekaselect.comnih.gov This method offers high selectivity and can lead to products that are considered "natural," increasing their market appeal. eurekaselect.com The use of immobilized enzymes can further enhance the sustainability of the process by allowing for catalyst reuse. nih.govnih.gov Research is also exploring the use of solid acid catalysts, such as those based on zirconium, which can be recovered and reused, thus reducing waste. mdpi.com Another avenue is the microbial production of benzoates from renewable resources like glucose or glycerol (B35011) using engineered bacteria. nih.govnih.govmdpi.com
Table 2: Comparison of Synthesis Methods for Benzoate (B1203000) Esters
| Synthesis Method | Catalyst | Conditions | Advantages | Disadvantages |
| Traditional Esterification | Strong acids (e.g., H₂SO₄) | High temperature | Low catalyst cost | Non-recoverable catalyst, harsh conditions, environmental pollution. mdpi.com |
| Enzymatic Synthesis | Lipases | Mild temperature and pressure | High selectivity, environmentally friendly, catalyst reusable if immobilized. eurekaselect.comnih.govnih.gov | Higher initial catalyst cost. nih.gov |
| Solid Acid Catalysis | Zirconium/Titanium oxides | Moderate temperatures | Recoverable catalyst, reduced waste. mdpi.com | May require auxiliary catalysts. mdpi.com |
| Microbial Synthesis | Engineered Bacteria | Bioreactor conditions | Utilizes renewable feedstocks. nih.gov | Complex process development and scale-up. |
Degradation Pathways:
The biodegradation of phenylbenzoates has been studied in various microorganisms. For instance, the fungus Scedosporium apiospermum has been shown to utilize phenylbenzoate as its sole source of carbon and energy. nih.gov The degradation process is initiated by an esterase that hydrolyzes the ester bond, yielding phenol (B47542) and benzoate, which are then further broken down through established metabolic pathways. nih.govresearchgate.net Similarly, bacteria such as Pseudomonas desmolyticum can degrade benzyl (B1604629) benzoate into less toxic compounds like benzaldehyde (B42025) and benzoic acid. nih.gov Understanding these pathways is crucial for developing bioremediation strategies for environments contaminated with such compounds. Studies have also investigated the influence of various nutrients on the biodegradation of benzoate, which is important for optimizing the process in real-world conditions where multiple substances are present. plos.orgfrontiersin.org
Development of Novel Computational Models for Complex Systems
Computational modeling and molecular dynamics (MD) simulations are powerful tools for understanding the behavior of complex systems like liquid crystals at the molecular level. aps.orgaps.orgresearchgate.net For this compound, these models can provide insights into its phase transitions, molecular orientation, and interactions with other molecules.
Recent advancements in computational methods, such as field theory extensions of molecular models, offer alternatives to the traditional Landau-de Gennes theory for describing nematic liquid crystals. aps.orgaps.org These models can more accurately capture the behavior of liquid crystals in inhomogeneous configurations, such as near defects or at interfaces. aps.orgaps.orgresearchgate.net
MD simulations can be used to study the growth of nematic phases from a disordered state and to investigate the effects of molecular structure on the liquid crystalline properties. nih.gov For example, simulations have been used to compare the ordering of different liquid crystal molecules and to understand the role of intermolecular forces, such as electrostatic interactions, in the formation of specific phases. tandfonline.comaps.org By applying these computational techniques to this compound, researchers can predict its behavior in various applications and design new liquid crystal materials with tailored properties. These simulations are also crucial for understanding fundamental processes like crystallization. aps.org The development of more accurate and efficient computational models will continue to be a key driver of innovation in the field of liquid crystals.
Q & A
Q. How can researchers optimize the synthesis of 4-propoxyphenyl 4-pentylbenzoate to improve yield and purity?
Methodological Answer: Synthesis optimization involves adjusting reaction parameters such as temperature, catalyst type, and stoichiometry. For benzoate esters, esterification via acid-catalyzed condensation (e.g., using sulfuric acid or p-toluenesulfonic acid) is common. Key steps include:
- Reflux conditions : Maintain temperatures between 110–130°C to balance reaction rate and side-product formation .
- Catalyst screening : Test alternatives like DMAP (4-dimethylaminopyridine) to enhance nucleophilic acyl substitution efficiency .
- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 8:2 ratio) to isolate the product .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–130°C | Prevents thermal degradation |
| Catalyst | 1–5 mol% DMAP | Reduces reaction time by 30% |
| Solvent | Toluene | Improves solubility of aromatic intermediates |
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer: A multi-technique approach ensures structural confirmation and purity assessment:
- NMR Spectroscopy : H and C NMR to verify ester linkage and substituent positions. Look for a downfield shift (~δ 7.5–8.5 ppm) in aromatic protons adjacent to the ester group .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% target peak area) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] at m/z 382.2142 (calculated for CHO) .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Storage : Keep in sealed, light-resistant containers at 2–8°C to prevent hydrolysis. Avoid proximity to oxidizing agents .
- PPE : Wear nitrile gloves (EN374 compliant) and safety goggles. Use fume hoods for weighing and synthesis steps to minimize inhalation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous organic waste .
Advanced Research Questions
Q. How can this compound be applied in liquid crystal or polymer research?
Methodological Answer: The compound’s rigid aromatic core and flexible alkyl chains make it suitable for:
- Liquid Crystal Phases : Test mesomorphic behavior via differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Compare transition temperatures with analogs (e.g., 4-n-octyloxyphenyl derivatives) to assess phase stability .
- Polymer Additives : Incorporate into polyesters at 1–5 wt% to study thermal stability (TGA analysis) and glass transition temperature (DSC) modulation .
Q. What strategies can resolve contradictory data in biological activity studies of this compound derivatives?
Methodological Answer: Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or impurity interference. Mitigate by:
- Dose-Response Curves : Establish EC values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type specificity .
- Metabolite Profiling : Use LC-MS to rule out degradation products confounding bioactivity results .
- Positive Controls : Compare with structurally validated compounds (e.g., 4-methoxyphenyl esters) to calibrate assay sensitivity .
Q. How does the electronic environment of this compound influence its reactivity in substitution reactions?
Methodological Answer: The electron-donating propoxy group activates the phenyl ring toward electrophilic substitution. To quantify:
- Hammett Analysis : Calculate σ values for substituents to predict reaction rates. For example, the propoxy group (σ ≈ -0.78) enhances para-directing effects in nitration .
- DFT Calculations : Use Gaussian or ORCA software to model charge distribution and identify reactive sites (e.g., C-4 position on the benzoate ring) .
Q. What advanced chromatographic methods improve separation of this compound from closely related analogs?
Methodological Answer:
Q. How does thermal stability of this compound vary under oxidative vs. inert atmospheres?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Conduct under N (inert) and O (oxidative) atmospheres at 10°C/min. Expect decomposition onset at ~250°C in N vs. ~200°C in O due to ester bond oxidation .
- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (E) for degradation, aiding in material shelf-life prediction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
